molecular formula C8H11N3O3 B10912074 3-(3-carbamoyl-1H-pyrazol-1-yl)butanoic acid

3-(3-carbamoyl-1H-pyrazol-1-yl)butanoic acid

Cat. No.: B10912074
M. Wt: 197.19 g/mol
InChI Key: DJOZTDGVKMULML-UHFFFAOYSA-N
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Description

3-(3-Carbamoyl-1H-pyrazol-1-yl)butanoic acid is an organic compound that features a pyrazole ring substituted with a carbamoyl group and a butanoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-carbamoyl-1H-pyrazol-1-yl)butanoic acid typically involves the formation of the pyrazole ring followed by the introduction of the carbamoyl group and the butanoic acid chain. One common method involves the reaction of a suitable hydrazine derivative with an α,β-unsaturated carbonyl compound to form the pyrazole ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 3-(3-Carbamoyl-1H-pyrazol-1-yl)butanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the carbamoyl group to an amine or other functional groups.

    Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce a wide range of functional groups .

Scientific Research Applications

3-(3-Carbamoyl-1H-pyrazol-1-yl)butanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(3-carbamoyl-1H-pyrazol-1-yl)butanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The carbamoyl group and the pyrazole ring play crucial roles in binding to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target .

Comparison with Similar Compounds

Properties

Molecular Formula

C8H11N3O3

Molecular Weight

197.19 g/mol

IUPAC Name

3-(3-carbamoylpyrazol-1-yl)butanoic acid

InChI

InChI=1S/C8H11N3O3/c1-5(4-7(12)13)11-3-2-6(10-11)8(9)14/h2-3,5H,4H2,1H3,(H2,9,14)(H,12,13)

InChI Key

DJOZTDGVKMULML-UHFFFAOYSA-N

Canonical SMILES

CC(CC(=O)O)N1C=CC(=N1)C(=O)N

Origin of Product

United States

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